![molecular formula C15H20N2O B13967731 [4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)
[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone: is a chemical compound that features a cyclopropylmethanone group attached to a piperidine ring, which is further substituted with an aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene, followed by reduction of the nitro group to an amino group.
Attachment of the Cyclopropylmethanone Group: The final step involves the attachment of the cyclopropylmethanone group to the piperidine ring, which can be achieved through a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the aminophenyl group to a hydroxylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the aminophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or hydroxylamines.
Substitution: Formation of substituted piperidine or aminophenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased rigidity or thermal stability.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products, either as an active ingredient or as an excipient.
作用机制
The mechanism of action of [4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The cyclopropylmethanone group may also contribute to the compound’s overall stability and reactivity.
相似化合物的比较
[4-(4-Chlorophenyl)-1-piperidinyl]cyclopropylmethanone: Similar structure but with a chlorophenyl group instead of an aminophenyl group.
[4-(4-Methoxyphenyl)-1-piperidinyl]cyclopropylmethanone: Contains a methoxyphenyl group instead of an aminophenyl group.
Uniqueness:
Hydrogen Bonding: The presence of the aminophenyl group allows for unique hydrogen bonding interactions that are not possible with the chloro or methoxy derivatives.
Reactivity: The amino group can participate in additional chemical reactions, such as forming Schiff bases or undergoing diazotization, which are not feasible with the other derivatives.
属性
分子式 |
C15H20N2O |
|---|---|
分子量 |
244.33 g/mol |
IUPAC 名称 |
[4-(4-aminophenyl)piperidin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C15H20N2O/c16-14-5-3-11(4-6-14)12-7-9-17(10-8-12)15(18)13-1-2-13/h3-6,12-13H,1-2,7-10,16H2 |
InChI 键 |
FQKOKQKXLBWJKK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)N2CCC(CC2)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


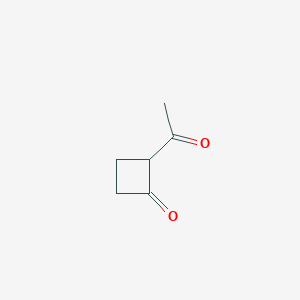
![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)

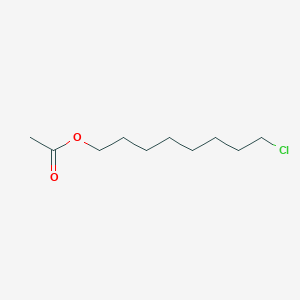

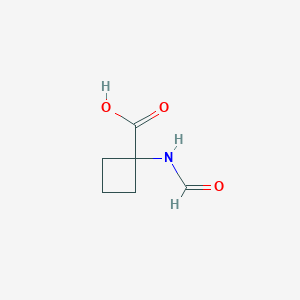
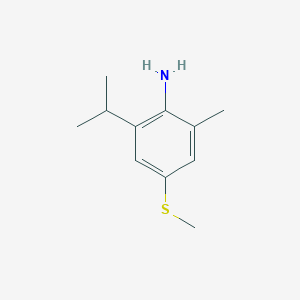
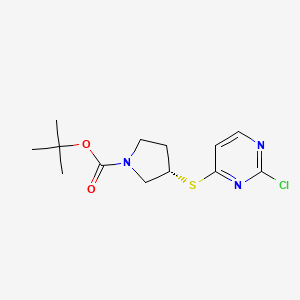
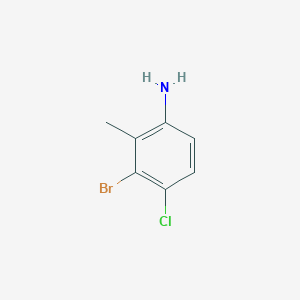
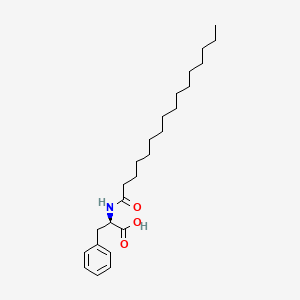

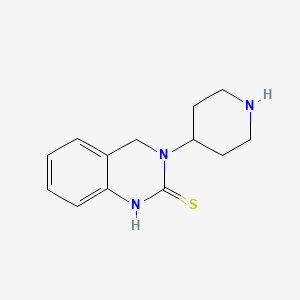
![Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-](/img/structure/B13967741.png)
